molecular formula C11H16N2O2 B13494349 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one

Cat. No.: B13494349
M. Wt: 208.26 g/mol
InChI Key: FAJVALWZEHZHGF-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is an organic compound that features a pyridinone core with an amino group at the 3-position and a tetrahydrofuran-2-yl ethyl substituent at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Tetrahydrofuran-2-yl Ethyl Group: This step often involves alkylation reactions using tetrahydrofuran derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Various substituted pyridinone derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the pyridinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran-2-yl ethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-amine: A simpler analogue with an amino group at the 3-position of the pyridine ring.

    2-Aminothiazole: Another heterocyclic compound with an amino group, used in medicinal chemistry.

    1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: A compound with a similar pyridine core but different substituents.

Uniqueness

3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is unique due to the presence of the tetrahydrofuran-2-yl ethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one

InChI

InChI=1S/C11H16N2O2/c12-10-4-1-6-13(11(10)14)7-5-9-3-2-8-15-9/h1,4,6,9H,2-3,5,7-8,12H2

InChI Key

FAJVALWZEHZHGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=CC=C(C2=O)N

Origin of Product

United States

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